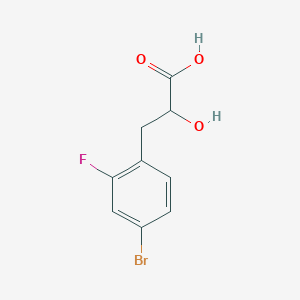

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC17827530

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFO3 |

|---|---|

| Molecular Weight | 263.06 g/mol |

| IUPAC Name | 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H8BrFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |

| Standard InChI Key | OSLLPFSKEMENKL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CC(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid consists of three key components:

-

A 2-hydroxypropanoic acid moiety, providing hydrogen-bonding capability and acidity.

-

A 4-bromo-2-fluorophenyl group, introducing halogen-mediated electronic effects and steric bulk.

-

A carboxylic acid functional group, enabling salt formation and participation in condensation reactions.

Key Physicochemical Properties

The bromine and fluorine substituents on the phenyl ring enhance the compound’s lipophilicity (logP estimated at ~1.8), which may influence its reactivity in cross-coupling reactions or biological membrane permeability in drug discovery contexts.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis likely optimizes for:

-

Cost Efficiency: Using continuous flow reactors to minimize waste.

-

Yield Enhancement: Catalytic systems to reduce byproducts.

-

Purification: Crystallization from ethanol/water mixtures to achieve ≥95% purity .

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate its role in COX inhibition or other enzymatic pathways.

-

Structure-Activity Relationships (SAR): Compare bioactivity with chloro/iodo analogs.

-

Green Chemistry: Develop solvent-free or catalytic synthetic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume